Cas no 1207060-09-0 (N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide)

N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
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- Inchi: 1S/C16H14F2N4O3/c1-22-8-12(16(20-22)24-2)15(23)19-7-10-6-14(25-21-10)11-4-3-9(17)5-13(11)18/h3-6,8H,7H2,1-2H3,(H,19,23)
- InChI Key: JVTNXSRDJCGVAY-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(NCC2C=C(C3=CC=C(F)C=C3F)ON=2)=O)C(OC)=N1
N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-3248-15mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-75mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-1mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-2mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-4mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-20mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-20μmol |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-40mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-3mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-3248-50mg |
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
1207060-09-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Related Literature
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2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Introduction to N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 1207060-09-0) and Its Applications in Modern Chemical Biology
N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, identified by the CAS number 1207060-09-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrazole core functionalized with an oxazole moiety and fluorinated aromatic groups. The strategic placement of these functional groups not only imparts unique chemical properties but also opens up a myriad of possibilities for its application in drug discovery and therapeutic development.
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. In particular, the 1H-pyrazole moiety is frequently incorporated into drug molecules due to its favorable pharmacokinetic properties and binding affinity. The presence of a 3-methoxy group further enhances the compound's potential by introducing hydrophobicity and electronic modulation, which can influence its interactions with biological targets. These features make N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide a promising candidate for further exploration in the development of novel therapeutic agents.
The 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl substituent adds another layer of complexity to the molecule. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding properties of the compound. Additionally, the oxazole ring is known for its stability and ability to engage in hydrogen bonding interactions, making it an excellent candidate for designing molecules that can interact with biological targets in a specific manner. The combination of these structural elements suggests that this compound may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with high precision. These studies have revealed that the compound has the potential to interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammatory responses. Such interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
In addition to its structural complexity, N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits interesting physicochemical properties that make it suitable for pharmaceutical development. For instance, its solubility profile allows it to be formulated into various dosage forms, while its stability under different conditions ensures that it can be stored and transported without degradation. These properties are essential for ensuring the efficacy and safety of any drug candidate.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex framework of N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, including cross-coupling reactions and ring-forming processes. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
One of the most exciting aspects of N-{5-(2,4-difluorophenyl)-1,2-oxazol-3-ymlmethyl}-3-methoxy-l-methyl-lH-pyrazole-l-carboxamide is its potential application in addressing unmet medical needs. Current research is focused on exploring its activity against various diseases, including cancer and inflammatory disorders. Preclinical studies have shown promising results regarding its ability to modulate key biological pathways involved in these conditions. For example, preliminary data suggest that this compound may inhibit the activity of enzymes that are overexpressed in cancer cells or block signaling pathways that contribute to inflammation.
The fluorinated aromatic groups in N-{5-(2,l-difluorophenyl)-l,l -oxazol-l -ylmethyl:}- 3 -methoxy -l -methyl -l H -pyrazole -l -carboxamide play a crucial role in determining its biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity by influencing electronic distributions and steric interactions. This has been demonstrated in numerous drug candidates where fluorine substitution has led to improved pharmacological profiles. The presence of these fluorine atoms in this compound suggests that it may exhibit enhanced efficacy compared to non-fluorinated analogs.
As research continues to evolve, new methodologies for studying complex molecules like N-{*5-(z,z-difluorophenyl)-l,l -oxazol-l -ylln ethyll methyl:} * 3 -methoxy -l -methyl -l H-pyr az ole-l carbox amide* are being developed. Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow researchers to gain detailed insights into the structure and conformation of these molecules. These advancements are crucial for understanding how the compound interacts with biological targets at a molecular level.
The development of novel drug candidates is a multifaceted process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. N-{*5-(z,z-difluorophenyl)-l,l -oxazol-l -ylln ethyll methyl:} * 3 -methoxy-l methyl-l H-pyr az ole-l carbox amide* represents an excellent example of how interdisciplinary approaches can lead to innovative therapeutics. By combining structural insights from chemical biology with computational modeling techniques; researchers can design molecules with tailored properties for specific therapeutic applications.
In conclusion; N-{*5-(z,z-difluorophenyl)-l,l ox azo l-z ylm eth y l*} * 3 meth oxy-l me th y l-l H-pyr az ole-l car box am ide* (CAS No.l 20 7060--09--0) is a structurally complex organic compound with significant potential in pharmaceutical research; Its unique combination of functional groups; favorable physicochemical properties; an d promising preclinical data make it an exciting candidate for further exploration; As research continues; this compound is likely; To play an important role i n developing novel therapeutic agents t hat address critical medical needs; The advancements i n synthetic chemistry; molecular modeling; an d interdisciplinary collaboration are paving t he way f or such discoveries; making this area o f study both fascinating ar d full o f promise f or future generations o f researchers p >
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